methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride
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Overview
Description
Methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs and other applications.
Mechanism of Action
Target of Action
The primary target of N-Methyl-2-(1-methyl-4,5-dihydroimidazol-2-yl)ethanamine;dihydrochloride, also known as Nα-Methylhistamine dihydrochloride, are the histamine H3 and H2 receptors . These receptors play a crucial role in the regulation of neurotransmitter release in the central and peripheral nervous system .
Mode of Action
Nα-Methylhistamine dihydrochloride acts as an agonist for both the histamine H3 and H2 receptors . It interacts with these receptors to stimulate acid secretion and cyclic adenosine 3′,5′-monophosphate (cAMP) synthesis . This compound is more potent than histamine in terms of cAMP production, with a lower EC50 concentration and higher maximal cAMP production .
Biochemical Pathways
The interaction of Nα-Methylhistamine dihydrochloride with the histamine H3 and H2 receptors leads to an increase in cAMP synthesis . This increase in cAMP levels can affect various biochemical pathways, including those involved in neurotransmitter release and gastric acid secretion .
Pharmacokinetics
Its solubility in water (>20 mg/ml) suggests that it may have good bioavailability .
Result of Action
The stimulation of cAMP synthesis by Nα-Methylhistamine dihydrochloride can lead to various molecular and cellular effects. For example, it can enhance neurotransmitter release in the nervous system and stimulate acid secretion in the stomach . These effects can have various physiological implications, such as the regulation of cognitive functions and gastric functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the methyl and ethylamine groups. One common method involves the reaction of glyoxal with ammonia to form imidazole, which is then further modified to introduce the desired substituents. The reaction conditions often include the use of solvents such as water or polar solvents, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis. The final product is often purified using techniques such as crystallization or chromatography to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially changing its reactivity.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
Methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as infections and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Methyl[2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethyl]amine dihydrochloride can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole core.
Etonitazene: An analgesic compound with imidazole functionality.
Omeprazole: An antiulcer drug that contains an imidazole ring.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which differentiate it from other imidazole derivatives.
Properties
IUPAC Name |
N-methyl-2-(1-methyl-4,5-dihydroimidazol-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3.2ClH/c1-8-4-3-7-9-5-6-10(7)2;;/h8H,3-6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTVFLKHFRGMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NCCN1C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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